- New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reactionTetrahedron Letters, 2019, 60(9), 653-659,
Cas no 914299-79-9 ((3S)-3-phenylmorpholine)

(3S)-3-phenylmorpholine structure
Produktname:(3S)-3-phenylmorpholine
(3S)-3-phenylmorpholine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-3-Phenylmorpholine
- (3S)-3-phenylmorpholine
- Morpholine,3-phenyl-, (3S)-
- BH2034
- FC0138
- (S)-3-Phenyl-morpholine
- MORPHOLINE, 3-PHENYL-, (3S)-
- PubChem11424
- (P)-3-Phenylmorpholine
- MHZXKVPCJBPNKI-SNVBAGLBSA-N
- FCH884906
- AB62678
- AX8048970
- 299P799
- (3S)-3-Phenylmorpholine (ACI)
- (3S)-3-Phenyl-morpholine
- SCHEMBL1335278
- DTXSID60628683
- 914299-79-9
- CS-0038114
- AC-22434
- AKOS006302391
- DS-18277
-
- MDL: MFCD11016232
- Inchi: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
- InChI-Schlüssel: MHZXKVPCJBPNKI-SNVBAGLBSA-N
- Lächelt: C1(C=CC=CC=1)[C@@H]1NCCOC1
Berechnete Eigenschaften
- Genaue Masse: 163.10000
- Monoisotopenmasse: 163.1
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 132
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 21.3
- XLogP3: 1
Experimentelle Eigenschaften
- Dichte: 1.034
- Siedepunkt: 272°C at 760 mmHg
- Flammpunkt: 104.9°C
- Brechungsindex: 1.518
- PSA: 21.26000
- LogP: 1.67630
(3S)-3-phenylmorpholine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Fluorochem | 223055-5g |
S)-3-Phenylmorpholine |
914299-79-9 | 95% | 5g |
£781.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1046867-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 97% | 5g |
$465 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 5g |
¥1551.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH429-200mg |
(3S)-3-phenylmorpholine |
914299-79-9 | 98% | 200mg |
538.0CNY | 2021-08-04 | |
abcr | AB369370-5 g |
(S)-3-Phenyl-morpholine, 98%; . |
914299-79-9 | 98% | 5 g |
€816.00 | 2023-07-19 | |
Ambeed | A572790-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 1g |
$55.0 | 2025-02-26 | |
Alichem | A019110436-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 95% | 1g |
$294.00 | 2023-08-31 | |
TRC | P336653-50mg |
(S)-3-Phenylmorpholine |
914299-79-9 | 50mg |
$ 135.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-5G |
(3S)-3-phenylmorpholine |
914299-79-9 | 95% | 5g |
¥ 2,712.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-10G |
(3S)-3-phenylmorpholine |
914299-79-9 | 95% | 10g |
¥ 9,563.00 | 2023-03-30 |
(3S)-3-phenylmorpholine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
Referenz
- Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary StrategyAngewandte Chemie, 2013, 52(20), 5319-5322,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 °C
Referenz
- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinaseBioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
Referenz
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP ReagentsAngewandte Chemie, 2015, 54(37), 10884-10888,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 6 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
Referenz
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP ReagentsAngewandte Chemie, 2015, 54(37), 10884-10888,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Phenol , Hydrogen bromide Solvents: Acetic acid ; 0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective inductionTetrahedron: Asymmetry, 2014, 25(1), 74-86,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 24 h, rt
Referenz
- A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinoneTetrahedron, 2021, 84,,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
(3S)-3-phenylmorpholine Raw materials
- H-Phg-OH
- (S)-(+)-2-Phenylglycinol
- (2-aminoethoxy)methyltributylstannane
- 2-chloroacetyl chloride
- phenyl 2-bromoacetate
- (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide
- Benzaldehyde
- (S)-5-Phenyl-morpholin-3-one
- Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)-
- N-(Phenylmethylene)-2-[(tributylstannyl)methoxy]ethanamine
(3S)-3-phenylmorpholine Preparation Products
(3S)-3-phenylmorpholine Verwandte Literatur
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
4. Book reviews
914299-79-9 ((3S)-3-phenylmorpholine) Verwandte Produkte
- 74572-03-5((R)-3-Phenylmorpholine)
- 1017481-27-4(3-(p-Tolyl)morpholine)
- 933689-07-7(3-Methyl-3-phenylmorpholine)
- 1213513-38-2((S)-3-(p-Tolyl)morpholine)
- 1213118-87-6((R)-3-(p-Tolyl)morpholine)
- 83072-50-8(3-Methyl-5-phenylmorpholine)
- 174208-99-2((3-Methylimidazo[2,1-B]thiazol-5-YL)methanol)
- 1071156-93-8(3-(Pyridin-4-yl)prop-2-yn-1-amine)
- 1421932-53-7(Endo-BCN-PEG2-PFP ester)
- 1315577-19-5(2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:914299-79-9)(3S)-3-phenylmorpholine

Reinheit:99%
Menge:5g
Preis ($):210.0
atkchemica
(CAS:914299-79-9)(3S)-3-phenylmorpholine

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung